molecular formula C9H6ClN3 B13168692 2-Chloro-5-(pyridin-4-yl)pyrazine

2-Chloro-5-(pyridin-4-yl)pyrazine

Cat. No.: B13168692
M. Wt: 191.62 g/mol
InChI Key: CFFVPSXGOXMTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 2-Chloro-5-(pyridin-4-yl)pyrazine (CAS Number: 1809334-74-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H6ClN3 and a molecular weight of 191.62 g/mol, this compound features a pyrazine core functionalized with a chloro group and a pyridin-4-yl substituent . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery. Research Applications and Value: Pyrazine derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Compounds featuring pyrazine cores, particularly those fused with other heterocycles like pyrrole or imidazole, have been extensively investigated for their antineoplastic activity . Furthermore, pyrazine derivatives have been developed as antagonists for adenosine receptors, which are relevant targets for treating conditions such as asthma and other inflammatory disorders . The specific substitution pattern of this compound, combining an electron-deficient pyrazine ring with a pyridine moiety, is commonly found in compounds screened for kinase inhibition and other biological targets . The chloro group serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-5-pyridin-4-ylpyrazine

InChI

InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

CFFVPSXGOXMTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Pyridin 4 Yl Pyrazine and Analogues

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon and carbon-heteroatom bonds is fundamental to creating derivatives of 2-chloro-5-(pyridin-4-yl)pyrazine. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard, offering a versatile toolkit for introducing a wide array of substituents onto the pyrazine (B50134) core.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. For halogenated pyrazines, these methods allow for the substitution of the chloro group with various moieties. rsc.org

The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. organic-chemistry.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. nih.govrsc.org In the context of this compound, the chloro substituent can be replaced with various aryl or heteroaryl groups.

Research has demonstrated the feasibility of Suzuki-Miyaura cross-coupling reactions with chloro-substituted pyridines and pyrazines, which are often challenging substrates. nih.govresearchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with less reactive chloroarenes. organic-chemistry.org For instance, catalysts incorporating bulky, electron-rich phosphine ligands have shown high activity for the coupling of challenging heterocyclic substrates. organic-chemistry.org The reaction conditions, including the base and solvent, also play a significant role in the reaction's success. rsc.org

A general representation of the Suzuki-Miyaura coupling applied to a 2-chloropyrazine (B57796) derivative is shown below:

General Suzuki-Miyaura Reaction SchemeA general scheme for the Suzuki-Miyaura coupling of a 2-chloropyrazine derivative with an arylboronic acid.
Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water85Moderate to Good rsc.orgresearchgate.net
Pd(dppf)Cl₂Na₃PO₄Dioxane65-100Good nih.gov
XPhos Pd G2K₃PO₄Toluene100Good to Excellent researchgate.net
Pd₂(dba)₃ / SPhosK₂CO₃1,4-Dioxane110High organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-heterocycles.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules containing aryl amine moieties. acs.org For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. acs.orgnih.gov

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of heteroaryl chlorides:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / BINAPCs₂CO₃TolueneRefluxGood researchgate.net
Pd(OAc)₂ / XantphosNaOtBuTolueneRefluxModerate to Good nih.gov
Pd₂(dba)₃ / BrettPhosLiHMDSTHF80High libretexts.org
[(CyPF-tBu)PdCl₂]K₃PO₄t-BuOH100High organic-chemistry.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides.

The reaction is tolerant of a variety of functional groups on both the amine and the heteroaryl halide, making it a versatile tool for the synthesis of complex molecules. libretexts.org

The Kumada-Corriu coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchem-station.comorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.comnih.gov Iron-catalyzed Kumada cross-coupling reactions have been developed as a more economical and environmentally friendly alternative. researchgate.net

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgrsc.org This reaction is particularly useful for the synthesis of conjugated systems. rsc.org Chloropyrazines have been shown to be effective substrates in Sonogashira couplings. rsc.org

Coupling ReactionCatalyst SystemReagentSolventGeneral ObservationsReference
Kumada-CorriuNi(dppe)Cl₂ or Pd(PPh₃)₄Aryl/Alkyl-MgBrTHF or Et₂OEffective for C-C bond formation, but with limited functional group tolerance. chem-station.comnih.gov wikipedia.orgorganic-chemistry.org
SonogashiraPd(PPh₃)₄ / CuITerminal AlkyneAmine (e.g., Et₃N, piperidine)Excellent for synthesizing pyrazine-containing π-conjugated systems. rsc.org organic-chemistry.orgrsc.orgrsc.org

Table 3: Overview of Kumada-Corriu and Sonogashira Couplings for Halogenated Pyrazines.

The construction of the pyrazine ring itself is a critical aspect of the synthesis of this compound and its analogues. Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. rsc.orgslideshare.net However, these methods can suffer from poor regioselectivity when synthesizing unsymmetrical pyrazines. rsc.org

More modern approaches offer greater control over the substitution pattern. For example, the cyclization of N-allyl malonamides can produce substituted pyrazines. rsc.orgresearchgate.netrsc.org Another strategy involves the dehydrogenative coupling of amino alcohols, catalyzed by transition metal complexes, to form pyrazines. nih.gov

Annulation refers to the formation of a new ring fused to an existing one. scripps.edu This can be a powerful strategy for constructing complex polycyclic systems containing a pyrazine ring. For instance, new routes to ring-fused pyrazines, such as imidazo[4,5-b]quinoxalines, have been developed through oxidation-annulation sequences. thieme-connect.com The annulation of a pyridine (B92270) ring onto a pyrazolo[1,5-a]pyrazine core has also been reported. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ub.edufiveable.meic.ac.uk This allows for the late-stage modification of molecules to introduce desired properties or to enable further reactions.

For this compound, the chloro group is a versatile handle for a variety of transformations. As discussed previously, it can be substituted using palladium-catalyzed cross-coupling reactions. Additionally, it can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, although this often requires harsh conditions or a highly activated pyrazine ring.

Derivatization of the pyrazine core can also occur at other positions, provided they are suitably functionalized. For example, if a pyrazine derivative contains an ester and a hydroxy group, these can be modified through alkylation, silylation, or conversion to a triflate for subsequent cross-coupling. researchgate.netresearchgate.net Bromination of side chains attached to the pyrazine ring can also be achieved, providing a handle for further functionalization. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Moiety

The chloro substituent on the this compound molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic building block. The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring significantly activates the carbon-chlorine bond towards nucleophilic attack. nih.gov

The mechanism of the SNAr reaction in this context proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Aromaticity is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyrazine ring is restored. youtube.com

A wide array of nucleophiles can be employed to displace the chloro group, leading to a diverse library of substituted pyrazine derivatives. Common nucleophiles include amines, alkoxides, and thiols. The reaction conditions often involve heating in a suitable solvent, sometimes in the presence of a base to neutralize the generated HCl. youtube.comrsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyrazines

Nucleophile Reagent Example Product Type Typical Conditions
Amine Morpholine (B109124) 2-Morpholinopyrazine derivative Heating in various solvents, often with a base.
Alkoxide Sodium Methoxide 2-Methoxypyrazine derivative Reaction in the corresponding alcohol (e.g., Methanol). rsc.org
Thiol Sodium Benzyl Sulphide 2-(Benzylthio)pyrazine derivative Reaction in a suitable solvent like benzene (B151609). rsc.org

Oxidation and Reduction Chemistry of Pyrazine-Pyridinyl Systems

The nitrogen atoms in both the pyrazine and pyridine rings of this compound are susceptible to oxidation, typically leading to the formation of N-oxides. The pyrazine ring, being more electron-deficient, can be oxidized to form mono-N-oxides or N,N'-dioxides. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or reagents such as OXONE®. researchgate.net The formation of N-oxides can alter the electronic properties of the heterocyclic system, influencing its reactivity in subsequent reactions and its biological activity.

The reduction of pyrazine-pyridinyl systems can be more complex. Catalytic hydrogenation or the use of chemical reducing agents can lead to the saturation of the heterocyclic rings. The electrochemical reduction of pyrazines in alkaline conditions has been shown to produce 1,4-dihydropyrazines. cdnsciencepub.com These species are often highly reactive and prone to re-oxidation or isomerization to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific outcome of the reduction depends heavily on the substrate, the reducing agent, and the reaction conditions.

Table 2: Oxidation and Reduction Reactions

Transformation Reagent(s) Product(s) Notes
Oxidation OXONE®, H₂O₂, m-CPBA Pyrazine-N-oxide, Pyrazine-N,N'-dioxide Can form mono- or di-oxides depending on stoichiometry and conditions. researchgate.net
Reduction Electrochemical Reduction 1,4-Dihydropyrazine Often unstable and isomerizes. cdnsciencepub.com

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperazine (B1678402) derivatives | Leads to full saturation of the pyrazine ring. |

Strategies for Side Chain Elaboration and Diversification

Beyond SNAr at the chloro position, the this compound scaffold can be further modified to create diverse molecular architectures. A primary strategy for diversification involves transition metal-catalyzed cross-coupling reactions. The chloro-substituent can participate in reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes), allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov These reactions significantly expand the accessible chemical space from this intermediate.

For instance, a Suzuki-Miyaura coupling between this compound and an arylboronic acid would yield a 2-aryl-5-(pyridin-4-yl)pyrazine derivative. This approach is a powerful tool for linking different aromatic systems. nih.gov

Furthermore, if the pyrazine ring possesses an alkyl side chain (in an analogue structure), this chain can be functionalized. For example, benzylic positions on alkylpyrazines can undergo oxidation to form carbonyl groups or free-radical bromination to introduce a handle for further substitution. nih.govresearchgate.net

Table 3: Diversification Reactions

Reaction Type Reagents Product Feature
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base C-C bond formation (Aryl-Pyrazine) nih.gov
Buchwald-Hartwig Amination Amine, Pd catalyst, Base C-N bond formation (Amino-Pyrazine) researchgate.net
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base C-C bond formation (Alkynyl-Pyrazine)
Benzylic Oxidation Oxidizing Agent (e.g., PCC) Carbonyl group formation on side chain nih.gov

Novel Synthetic Routes and Process Optimization

The synthesis of this compound itself can be approached through various strategies, often involving the construction of the pyrazine ring as a key step. General methods for pyrazine synthesis include the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov Another modern approach involves the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, which forms the pyrazine ring with water and hydrogen gas as the only byproducts. nih.govacs.org

A plausible and targeted route for this compound would likely involve a two-step process. First, a substituted hydroxypyrazine is synthesized. This intermediate, 5-(pyridin-4-yl)pyrazin-2(1H)-one, can be formed through the condensation of an appropriate α-amino amide with a glyoxal derivative. The second step is the chlorination of the hydroxypyrazine. This is a common transformation in heterocyclic chemistry, typically achieved by treating the hydroxypyrazine (or its tautomeric pyrazinone form) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com

Process optimization for such syntheses focuses on improving yield, safety, and sustainability. This can involve screening different solvents, bases, and catalysts, as well as developing telescoped or one-pot procedures to minimize intermediate isolation steps and reduce waste. acs.org For example, optimizing the chlorination step would involve finding the minimum required equivalents of POCl₃ and the ideal temperature to ensure complete conversion while minimizing side reactions.

Table 4: Potential Synthetic Route for this compound

Step Starting Materials Reagents Intermediate/Product
1. Pyrazine Ring Formation 2-amino-2-(pyridin-4-yl)acetamide + Glyoxal Base (e.g., NaOH) 5-(pyridin-4-yl)pyrazin-2(1H)-one

Biological and Mechanistic Research on 2 Chloro 5 Pyridin 4 Yl Pyrazine and Its Analogues

Enzyme and Receptor Target Modulation Studies (in vitro)

The specific arrangement of nitrogen atoms and substituents in 2-Chloro-5-(pyridin-4-yl)pyrazine and related structures allows for interactions with the active sites of various enzymes and receptors, leading to modulation of their activity. The following subsections outline key findings from in vitro studies.

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Their inhibition can prolong the signaling of these important molecules.

PDE2A: This enzyme is expressed in the brain, particularly in regions involved in cognitive processes like the dorsal striatum, frontal cortex, and hippocampus. mdpi.com Inhibition of PDE2A is being investigated as a strategy to enhance cognitive function and memory by increasing intracellular levels of cGMP and cAMP. nih.gov Studies have shown that PDE2A inhibitors can reverse memory deficits in preclinical models. nih.gov Pharmacological inhibition of PDE2A has been proposed as a potential therapeutic approach for Fragile X Syndrome, a leading monogenic cause of Autism Spectrum Disorder. nih.gov

PDE10A: Highly expressed in the striatum, PDE10A is a key regulator of cAMP and cGMP levels in this brain region. nih.gov Its inhibition potentiates dopamine (B1211576) D₁ receptor signaling while inhibiting D₂ receptor signaling, suggesting a potential role in treating neuropsychiatric disorders like schizophrenia. nih.gov A variety of compounds with different scaffolds have been developed as PDE10A inhibitors. For instance, cinnoline (B1195905) and benzimidazole (B57391) analogues have shown potent PDE10A inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The discovery of novel scaffolds, such as cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one, continues to be an active area of research for developing selective PDE10A inhibitors. rsc.org

Interactive Table: PDE10A Inhibition by Cinnoline Analogues nih.gov

Compound R1 R2 R3 R4 IC50 (nM)
13a -OCH3 -OCH3 -H CH3 18.4 ± 6.0
13c -OCH3 -OCH3 -H pyridin-3-yl 14.0 ± 2.0
26a -OCH3 -OCH3 -CH3 pyridin-3-yl 1.52 ± 0.18
26b -OCH3 -OCH3 -CH3 2-fluoro-pyridin-5-yl 2.86 ± 0.10
26e -OCH3 -OCH3 -CH3 2-chloro-pyridin-5-yl 9.8 ± 1.3

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. nih.gov It is activated in response to DNA single-strand breaks, leading to cell cycle arrest in the S-phase or at the G2/M transition to allow for DNA repair. nih.gov Inhibitors of CHK1 are of interest as potential anticancer agents, as many tumors have defective cell-cycle checkpoint controls. acs.org

A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors were developed through the hybridization of two lead scaffolds. nih.gov This optimization led to compounds with high potency and selectivity for CHK1. nih.gov In vitro studies demonstrated that these inhibitors could abrogate an etoposide-induced G2 checkpoint arrest in human colon cancer cells, a specific CHK1-mediated effect. acs.org The inhibition of CHK1 can lead to increased initiation of DNA replication, phosphorylation of ATR targets, and ultimately, DNA breakage in cancer cells. nih.gov

The PI3K-Akt-mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, including hematological malignancies like acute myeloid leukemia (AML). nih.govresearchgate.net

A series of 7-azaindazole derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. nih.govresearchgate.net One such derivative, FD274, which incorporates a pyridin-4-yl moiety, demonstrated excellent inhibitory activity against multiple PI3K isoforms (α, β, γ, δ) and mTOR, with IC50 values in the nanomolar range. nih.govresearchgate.net In vitro, FD274 exhibited significant anti-proliferative effects against AML cell lines. nih.govresearchgate.net The mechanism of these inhibitors involves targeting the PI3K/Akt signaling pathway, which can increase susceptibility to oxidative stress. researchgate.net

Interactive Table: Inhibitory Activity of FD274 nih.govresearchgate.net

Target IC50 (nM)
PI3Kα 0.65
PI3Kβ 1.57
PI3Kγ 0.65
PI3Kδ 0.42

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a significant target for the development of anticancer agents. nih.gov

A series of piperazinylquinoxaline-based derivatives were designed as VEGFR-2 inhibitors. nih.gov These compounds were evaluated in vitro for their ability to inhibit VEGFR-2 kinase activity. The results showed that several derivatives inhibited VEGFR-2 at sub-micromolar concentrations, with IC50 values ranging from 0.192 to 0.602 µM. nih.gov The most potent compound in this series exhibited an IC50 of 0.192 µM. nih.gov These inhibitors are designed to bind to the ATP binding domain of the kinase, interacting with key amino acid residues. nih.gov

The RhoA signaling pathway is involved in regulating various cellular processes, including cell shape, motility, and contraction. While direct studies on the modulation of the RhoA pathway by this compound are not extensively documented in the provided context, the broader class of pyrazine-containing compounds has been implicated in modulating pathways that can be influenced by RhoA signaling. Further research is needed to specifically elucidate the effects of this compound on this pathway.

Antimicrobial and Antiviral Activity Investigations

The structural features of pyrazine (B50134) and its derivatives have also led to investigations into their potential as antimicrobial and antiviral agents.

Antimicrobial Activity: Pyrazoline derivatives, which share some structural similarities with substituted pyrazines, are known to possess a wide range of biological activities, including antimicrobial effects. nih.gov Studies on various pyrazoline and hydrazone derivatives have demonstrated their activity against bacteria such as E. coli, S. aureus, and E. faecalis. nih.gov The specific substituents on the aromatic rings play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.gov

Antiviral Activity: The 1H-pyrazolo[3,4-b]pyridine system, another related heterocyclic scaffold, has shown promise as a source of antiviral compounds. nih.gov Derivatives of this system have been synthesized and evaluated for their in vitro activity against various viruses, including herpes simplex virus type-1 (HSV-1). nih.govnih.gov Furthermore, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have demonstrated antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These findings highlight the potential of pyrazine-related structures in the development of new antiviral agents. nih.govrsc.org

Antitubercular Efficacy against Mycobacterium tuberculosis

Analogues of this compound have demonstrated notable activity against Mycobacterium tuberculosis (Mtb). Specifically, a class of compounds known as 2-pyrazolylpyrimidinones, which share structural similarities, were identified as pan-active against Mtb through phenotypic screening. nih.gov These compounds proved to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. nih.gov Further investigation into the structure-activity relationship (SAR) of these pyrazolylpyrimidinones revealed that modifications to the pyrimidinone and pyrazole portions of the scaffold could enhance antitubercular activity in vitro, achieving minimum inhibitory concentrations (MICs) as low as 200 nM. nih.gov However, this enhancement in potency was often accompanied by a narrow therapeutic window concerning toxicity to mammalian cells. nih.gov Another class of related compounds, 4,5-dihydro-1H-pyrazoles, also exhibited activity against Mycobacterium tuberculosis. nih.gov

Broad-Spectrum Antibacterial Properties

The pyrazine scaffold is a cornerstone in the development of agents with broad-spectrum antibacterial properties. Pyrazine derivatives are recognized for their diverse biological activities, which can be fine-tuned by altering substituents. nih.gov For instance, pyridyl derivatives have shown good antibacterial inhibition against Gram-positive bacteria. mdpi.com One particular 4-pyridyl derivative demonstrated strong antibacterial potency against S. aureus ATCC 29213, E. coli, and P. aeruginosa, with MICs of 1 μg/mL, surpassing the activity of norfloxacin (B1679917) in some cases. mdpi.com

The introduction of a chloro group can significantly impact antibacterial efficacy. researchgate.net Triazolo[4,3-a]pyrazine derivatives have also been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Some of these compounds showed moderate to good activity, with one derivative exhibiting MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin. mdpi.com

Interactive Data Table: Antibacterial Activity of Selected Pyrazine Analogues

Compound Class Bacterial Strain(s) Key Findings
4-pyridyl derivatives S. aureus ATCC 29213, E. coli, P. aeruginosa MIC of 1 μg/mL, more potent than norfloxacin in some cases. mdpi.com
Triazolo[4,3-a]pyrazines S. aureus, E. coli One derivative showed MICs of 32 µg/mL and 16 µg/mL, respectively. mdpi.com

Antifungal Activity Profiles

The structural framework of pyrazine has been explored for its antifungal potential. nih.gov For example, 2-ethyl-5-methyl pyrazine, a volatile organic compound, has demonstrated significant antifungal activity against Ceratocystis fimbriata, the causative agent of black spot disease in sweet potatoes. nih.gov At a sufficient dose, it completely inhibited the mycelial growth of the fungus. nih.gov

Derivatives incorporating the pyrazole moiety have also been investigated. Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives have shown specific activity against pathogenic fungi, including Candida albicans, Candida auris, and Cryptococcus. researchgate.net One such derivative containing an N-phenylpiperazine moiety exhibited the highest growth inhibition against C. albicans with a minimum inhibitory concentration of 16 µg/mL. researchgate.net Furthermore, some of these compounds were more effective than fluconazole (B54011) at inhibiting Candida biofilm formation at sub-inhibitory concentrations. researchgate.net Other heterocyclic systems fused with pyrimidine, such as thienopyrimidines, have also been synthesized and shown to possess good antifungal activities. nih.gov

In Vitro Antiviral Studies

The versatility of the pyrazine and pyridine (B92270) cores extends to antiviral research. Pyrazine-based conjugates have been designed and synthesized, with some showing promising antiviral properties against SARS-CoV-2. nih.gov Computational studies, including QSAR and molecular modeling, have supported these biological findings. nih.gov The RNA-dependent RNA polymerase (RdRp) is a key target for many antiviral drugs, and inhibitors of this enzyme are considered valuable antiviral agents. nih.gov

Similarly, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Herpes Simplex Virus Type-1 (HSV-1) replication. nih.gov These compounds demonstrated low effective concentrations (EC50) and were capable of reducing the levels of important viral proteins. nih.gov The study of such derivatives offers a promising avenue for the development of new antiviral therapies with unique structures and mechanisms of action. nih.gov

Mechanistic Insights into DNA Interaction

The biological activity of pyrazine derivatives is often linked to their ability to interact with DNA. These low-molecular-weight compounds can act as DNA binders. nih.gov The introduction of a chloride substituent can significantly enhance this interaction; for example, 2-chloro-3-hydrazinopyrazine (2Cl3HP) binds to DNA approximately 1.65 times more strongly than its non-chlorinated counterpart, 2-hydrazinopyrazine (2HP). nih.gov

The interaction between these small molecules and the DNA groove is characterized by nonspecific π–π stacking between the pyrazine ring and the deoxyribose rings of DNA, with the rings arranged in a nearly parallel fashion. nih.gov The distance between the pyrazine and deoxyribose rings is typically between 3.5 and 4 Å. nih.gov This ability to bind to DNA is a crucial aspect of their mechanism of action and underpins their broad biological activities. nih.gov Furthermore, the DNA-dependent protein kinase (DNA-PK) complex, which is central to the repair of DNA double-strand breaks, has been identified as a target for inhibitors with a similar bicyclic kinase inhibitor scaffold. nih.gov

Structure-Activity Relationship (SAR) and Molecular Design Principles in Bioactive Analogues

The biological activity of pyrazine and its analogues is intricately linked to their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

For antitubercular 2-pyrazolylpyrimidinones, the pyrimidin-4(3H)-one ring and the nitrogen atoms within it are essential for maintaining activity. nih.gov The SAR studies indicate that hydrophobic substituents at specific positions (R1 and R2) are important for potency. nih.gov

In the context of antifungal pyrazolo-triazines, the incorporation of an N-phenylpiperazine moiety was found to be key for high activity against C. albicans. researchgate.net Conversely, replacing this with a morpholine (B109124) moiety led to a loss of biological activity. researchgate.net

For antiviral 1H-pyrazolo[3,4-b]pyridine derivatives, the chemical structure of the synthesized compounds proved to be promising for future bioisosteric analysis and SAR studies to develop novel broad-spectrum antivirals. nih.gov

The design of DNA-PK inhibitors based on an imidazo[4,5-c]pyridine-2-one scaffold also highlights key SAR principles. The introduction of small polar groups at the 4-position of the anilino ring led to a significant increase in potency for DNA-PK. nih.gov Specifically, a hydrogen bond acceptor at this position, such as in 4-OMe and 4-Cl substituted compounds, appeared to facilitate a beneficial interaction. nih.gov

These examples underscore the importance of systematic structural modifications and the profound impact that different functional groups and substituents can have on the biological profile of the parent compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.